3-Thiazolidineacetic acid, 4-oxo-5-[[4-(phenylmethoxy)phenyl]methylene]-2-thioxo-, (5Z)-
Overview
Description
3-Thiazolidineacetic acid, 4-oxo-5-[[4-(phenylmethoxy)phenyl]methylene]-2-thioxo-, (5Z)- is a complex organic compound with significant interest in the fields of chemistry and medicinal research. This compound belongs to the thiazolidine family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Thiazolidineacetic acid, 4-oxo-5-[[4-(phenylmethoxy)phenyl]methylene]-2-thioxo-, (5Z)- typically involves multicomponent reactions, click reactions, and green chemistry approaches. These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity . The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the formation of the thiazolidine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as nano-catalysis and green chemistry are employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 3-Thiazolidineacetic acid, 4-oxo-5-[[4-(phenylmethoxy)phenyl]methylene]-2-thioxo-, (5Z)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pH levels, and solvents to ensure the desired transformation .
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .
Scientific Research Applications
3-Thiazolidineacetic acid, 4-oxo-5-[[4-(phenylmethoxy)phenyl]methylene]-2-thioxo-, (5Z)- has diverse applications in scientific research. It is used in the synthesis of valuable organic compounds and exhibits various biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . These properties make it a highly prized compound in medicinal chemistry and drug development.
Mechanism of Action
The mechanism of action of 3-Thiazolidineacetic acid, 4-oxo-5-[[4-(phenylmethoxy)phenyl]methylene]-2-thioxo-, (5Z)- involves its interaction with specific molecular targets and pathways. The presence of sulfur and nitrogen atoms in the thiazolidine ring allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-Thiazolidineacetic acid, 4-oxo-5-[[4-(phenylmethoxy)phenyl]methylene]-2-thioxo-, (5Z)- include other thiazolidine derivatives such as 5-[[3-(1-phenylethoxy)-4-(2-phenylethoxy)phenyl]methylene]-4-oxo-2-thioxo-1,3-thiazolidine .
Uniqueness: What sets 3-Thiazolidineacetic acid, 4-oxo-5-[[4-(phenylmethoxy)phenyl]methylene]-2-thioxo-, (5Z)- apart is its unique combination of functional groups and the resulting biological activities. The presence of the phenylmethoxy group and the specific configuration of the thiazolidine ring contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
2-[(5Z)-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4S2/c21-17(22)11-20-18(23)16(26-19(20)25)10-13-6-8-15(9-7-13)24-12-14-4-2-1-3-5-14/h1-10H,11-12H2,(H,21,22)/b16-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHQPBOMSXIRRL-YBEGLDIGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901128480 | |
Record name | (5Z)-4-Oxo-5-[[4-(phenylmethoxy)phenyl]methylene]-2-thioxo-3-thiazolidineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901128480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1151944-58-9 | |
Record name | (5Z)-4-Oxo-5-[[4-(phenylmethoxy)phenyl]methylene]-2-thioxo-3-thiazolidineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1151944-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5Z)-4-Oxo-5-[[4-(phenylmethoxy)phenyl]methylene]-2-thioxo-3-thiazolidineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901128480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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